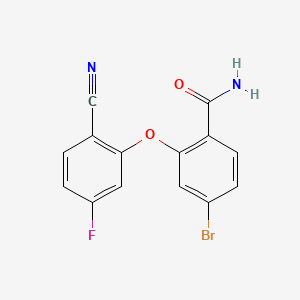
1,1,1-Trifluoro-3-isopropoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-isopropoxypropan-2-ol is an organic compound with the molecular formula C6H11F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon atom, an isopropoxy group attached to the third carbon atom, and a hydroxyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-isopropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the isopropoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-isopropoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-isopropoxypropan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-isopropoxypropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-isopropoxypropan-2-ol has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-3-isopropoxypropan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopropoxy group contributes to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar structure but lacks the isopropoxy group.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a phenyl group instead of an isopropoxy group.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom instead of an isopropoxy group.
Uniqueness
1,1,1-Trifluoro-3-isopropoxypropan-2-ol is unique due to the presence of both trifluoromethyl and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H11F3O2 |
|---|---|
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C6H11F3O2/c1-4(2)11-3-5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |
Clave InChI |
VBMFZENOXZGREU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)

![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)

